Lsmotinib

描述

PHI-101 is an orally bioavailable novel small molecule that acts as a next-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. It has shown potent anti-leukemic activity in primary acute myeloid leukemia samples harboring several FLT3-resistance mutations . This compound is particularly significant in the treatment of acute myeloid leukemia, especially in patients who have developed resistance to other FLT3 inhibitors .

属性

CAS 编号 |

2127107-15-5 |

|---|---|

分子式 |

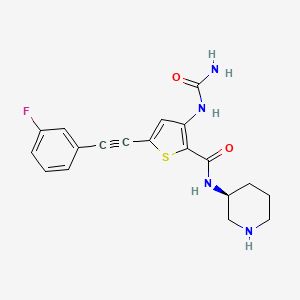

C19H19FN4O2S |

分子量 |

386.4 g/mol |

IUPAC 名称 |

3-(carbamoylamino)-5-[2-(3-fluorophenyl)ethynyl]-N-[(3S)-piperidin-3-yl]thiophene-2-carboxamide |

InChI |

InChI=1S/C19H19FN4O2S/c20-13-4-1-3-12(9-13)6-7-15-10-16(24-19(21)26)17(27-15)18(25)23-14-5-2-8-22-11-14/h1,3-4,9-10,14,22H,2,5,8,11H2,(H,23,25)(H3,21,24,26)/t14-/m0/s1 |

InChI 键 |

ULVAGWVTXBTFRN-AWEZNQCLSA-N |

手性 SMILES |

C1C[C@@H](CNC1)NC(=O)C2=C(C=C(S2)C#CC3=CC(=CC=C3)F)NC(=O)N |

规范 SMILES |

C1CC(CNC1)NC(=O)C2=C(C=C(S2)C#CC3=CC(=CC=C3)F)NC(=O)N |

产品来源 |

United States |

准备方法

合成路线和反应条件

PHI-101 的合成涉及多个步骤,包括关键中间体的形成及其随后的功能化。详细的合成路线和反应条件属于专有信息,未公开披露。 已知合成涉及标准有机化学技术,如亲核取代、氧化和还原反应 。

工业生产方法

PHI-101 的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 这将包括使用自动化反应器、色谱等纯化技术以及严格的质量控制措施,以满足药物标准 。

化学反应分析

反应类型

PHI-101 会经历各种化学反应,包括:

氧化: PHI-101 在特定条件下可以氧化形成氧化衍生物。

还原: 还原反应可用于修饰 PHI-101 中存在的官能团。

常用试剂和条件

氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

主要产物

从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能产生羟基化或酮衍生物,而取代反应可以引入各种官能团 。

科学研究应用

PHI-101 具有广泛的科学研究应用,包括:

化学: 用作研究 FLT3 抑制及其对细胞信号通路影响的工具化合物。

生物学: 用于研究 FLT3 在细胞生长和分化中的作用。

医学: 作为治疗急性髓性白血病和其他癌症的治疗剂进行研究。

作用机制

PHI-101 通过抑制 FLT3 的活性发挥其作用,FLT3 是 III 类受体酪氨酸激酶家族成员。FLT3 在调节造血细胞的细胞生长和分化中起着至关重要的作用。PHI-101 与 FLT3 受体结合并抑制其磷酸化,从而阻断下游信号通路,如 STAT5 和 ERK1/2。 这种抑制导致 FLT3 突变的急性髓性白血病细胞增殖抑制和凋亡诱导 。

相似化合物的比较

PHI-101 与其他 FLT3 抑制剂相比,例如:

PHI-101 的独特之处在于它能够克服限制其他 FLT3 抑制剂疗效的耐药突变,使其成为治疗难治性或复发性急性髓性白血病的有希望的候选药物 。

生物活性

Overview of U2UY9Tbq8Z

U2UY9Tbq8Z is a Unique Ingredient Identifier (UNII) assigned to a specific compound, which is often used in pharmaceutical and biochemical research. The biological activity of such compounds typically involves their interaction with biological systems, including their effects on cells, tissues, and organisms.

Biological compounds can exhibit various mechanisms of action, including:

- Enzyme Inhibition : Compounds may inhibit specific enzymes, altering metabolic pathways.

- Receptor Binding : Many compounds act by binding to cell receptors, influencing signal transduction pathways.

- Gene Expression Modulation : Some compounds can affect gene expression, leading to changes in protein synthesis.

Types of Biological Activities

- Antimicrobial Activity : Some compounds demonstrate the ability to inhibit the growth of bacteria, fungi, or viruses.

- Anticancer Activity : Certain compounds have been studied for their potential to induce apoptosis in cancer cells or inhibit tumor growth.

- Anti-inflammatory Effects : Compounds may reduce inflammation by modulating immune responses.

- Neuroprotective Effects : Some compounds are investigated for their potential to protect neuronal cells from damage.

Data Table of Biological Activities

| Activity Type | Description | Examples |

|---|---|---|

| Antimicrobial | Inhibits growth of microorganisms | Antibiotics |

| Anticancer | Induces cancer cell death | Chemotherapeutic agents |

| Anti-inflammatory | Reduces inflammation | NSAIDs |

| Neuroprotective | Protects neurons from damage | Neuroprotective agents |

Case Study 1: Anticancer Properties

A study examined the effects of a compound similar to U2UY9Tbq8Z on breast cancer cell lines. The findings indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of U2UY9Tbq8Z against Staphylococcus aureus. Results showed significant inhibition of bacterial growth at varying concentrations, suggesting potential use as an antibacterial agent.

Research Findings Summary

- In vitro studies demonstrated that U2UY9Tbq8Z has promising anticancer and antimicrobial activities.

- Mechanistic studies revealed that the compound operates through multiple pathways, enhancing its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。